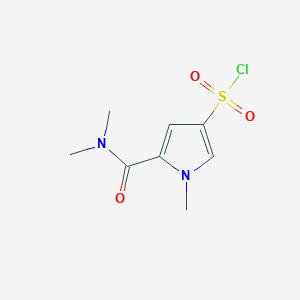
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride
Overview
Description
Dimethylcarbamoyl chloride (DMCC) is a reagent used for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities . DMCC is used as an intermediate in the production of pharmaceuticals, pesticides, and dyes .
Synthesis Analysis
The production of DMCC from phosgene and dimethylamine was reported as early as 1879 . It can be produced in high yields (90%) at 275 °C by reacting phosgene with gaseous dimethylamine in a flow reactor . The reaction can also be carried out at the laboratory scale with diphosgene or triphosgene and an aqueous dimethylamine solution in the two-phase system of benzene – xylene and water in a stirred reactor with sodium hydroxide as an acid scavenger .Molecular Structure Analysis
The molecular formula of DMCC is C3H6ClNO . Its average mass is 107.539 Da and its monoisotopic mass is 107.013794 Da .Chemical Reactions Analysis
DMCC is water reactive . It is incompatible with strong oxidizing agents, alcohols, bases (including amines). It may react vigorously or explosively if mixed with diisopropyl ether or other ethers in the presence of trace amounts of metal salts . It gives toxic fumes of NOx and HCl when burned .Physical And Chemical Properties Analysis
DMCC is a clear, colorless, corrosive, and flammable liquid with a pungent odor and a tear-penetrating effect, which decomposes rapidly in water .Scientific Research Applications
Carcinogenicity Studies
Dimethylcarbamoyl chloride is reasonably anticipated to be a human carcinogen based on sufficient evidence of carcinogenicity from studies in experimental animals . It caused tumors in mice at two different tissue sites and by several different routes of administration . An additional study in rodents has been identified where dimethylcarbamoyl chloride administered by inhalation caused cancer of the nasal tract (carcinoma) of rats and hamsters .
Chemical Intermediate
Dimethylcarbamoyl chloride has been used primarily as a chemical intermediate in the production of dyes, pharmaceuticals, pesticides, and rocket fuel . It has been produced since 1961 and is commercially produced by manufacturers in Europe and India .
Pharmaceutical Applications
Dimethylcarbamoyl chloride is used to make pharmaceuticals . It is a reagent for transferring a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups forming dimethyl carbamates, usually having pharmacological activities .
Dye Manufacturing
Dimethylcarbamoyl chloride is used in the production of dyes . It serves as a chemical intermediate in the dye manufacturing process .
Pesticide Production
Dimethylcarbamoyl chloride is used in the production of pesticides . It is a key ingredient in the manufacture of certain types of pesticides .
Rocket Fuel Production
Dimethylcarbamoyl chloride has been used in the production of rocket fuel . It serves as a chemical intermediate in the process .
Mechanism of Action
While the specific mechanism of action for “5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride” is not available, DMCC is known to transfer a dimethylcarbamoyl group to alcoholic or phenolic hydroxyl groups, forming dimethyl carbamates . These carbamates usually have pharmacological or pesticidal activities .
Safety and Hazards
Future Directions
As for future directions, it’s important to note that due to its high toxicity and carcinogenic properties shown in animal experiments and presumably also in humans, DMCC can only be used under stringent safety precautions . Therefore, research might focus on finding safer alternatives or improving safety measures when handling this compound.
properties
IUPAC Name |
5-(dimethylcarbamoyl)-1-methylpyrrole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2O3S/c1-10(2)8(12)7-4-6(5-11(7)3)15(9,13)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCEDMSUULBOKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)N(C)C)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



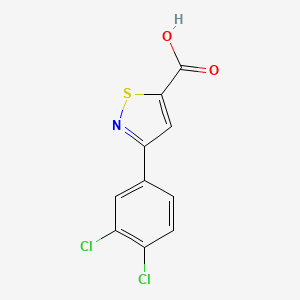
![{1-[(4-Chlorophenyl)methyl]cyclopropyl}methanol](/img/structure/B1455810.png)
![7,7-dimethyl-N-propyl-2-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B1455814.png)

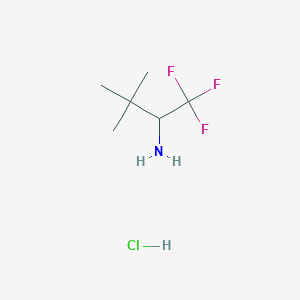



![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)

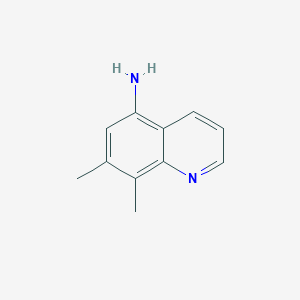

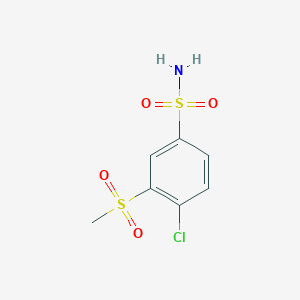
![Ethyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1455831.png)